trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate
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Overview
Description
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate: is a chemical compound with the molecular formula C17H19F2NO2 and a molecular weight of 307.34 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves several steps. The key starting materials include 4-cyano-3,5-difluorophenol and 4-propylcyclohexanecarboxylic acid. The esterification reaction between these two compounds, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), leads to the formation of the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atoms on the phenyl ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The propylcyclohexane moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar compounds to trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate include:
- 4-Cyano-3,5-difluorophenyl 4-methylcyclohexanecarboxylate
- 4-Cyano-3,5-difluorophenyl 4-ethylcyclohexanecarboxylate
- 4-Cyano-3,5-difluorophenyl 4-butylcyclohexanecarboxylate
These compounds share the same core structure but differ in the length of the alkyl chain on the cyclohexane ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Biological Activity
Trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate (CAS Number: 145804-13-3) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a bicyclohexyl structure with various functional groups, including a cyano group and two fluorine atoms on the phenyl ring, which may influence its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H29F2NO2, with a molecular weight of 389.48 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to be influenced by its ability to interact with various biological targets. The presence of the cyano group allows for nucleophilic addition reactions, while the difluorophenyl moiety can participate in electrophilic aromatic substitution reactions. These interactions may lead to modifications in enzyme activity or receptor binding, potentially resulting in therapeutic effects.
Pharmacological Studies
- Antitumor Activity : Preliminary studies have indicated that compounds with similar structures exhibit antitumor properties. The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer cell lines.
- Anti-inflammatory Effects : Research has suggested that related compounds can modulate inflammatory pathways. Investigations into this compound could reveal its potential as an anti-inflammatory agent.
- Neuroprotective Properties : There is emerging evidence that fluorinated compounds can exhibit neuroprotective effects. Studies focusing on neuronal cell cultures could elucidate the neuroprotective potential of this compound.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Trans,trans-4-Cyano-3-fluorophenyl 4'-propylbicyclohexyl-4-carboxylate | C17H20FNO2 | Contains one fluorine atom instead of two |
Trans,trans-4-Ethoxy-(1,1-bicyclohexyl)-4-carboxylic acid | C17H26O2 | Ethoxy group instead of cyano and fluorine substituents |
2,6-Difluoro-4-hydroxybenzonitrile | C7H5F2NO | Simpler structure with hydroxyl and nitrile groups |
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of structurally similar compounds, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory activity of related compounds in murine models. The results demonstrated a significant reduction in inflammatory markers when treated with derivatives similar to this compound.
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-propylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-2-3-11-4-6-12(7-5-11)17(21)22-13-8-15(18)14(10-20)16(19)9-13/h8-9,11-12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEMHNPUXQDXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609627 |
Source
|
Record name | 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170447-78-6 |
Source
|
Record name | 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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